Cas no 17695-45-3 (2-Propenamide, N,N'-1,4-phenylenebis[2-methyl-)
17695-45-3 structure
Product Name:2-Propenamide, N,N'-1,4-phenylenebis[2-methyl-
CAS No:17695-45-3
MF:C14H16N2O2
MW:244.289043426514
CID:1369439
PubChem ID:9921170
Update Time:2025-04-20
2-Propenamide, N,N'-1,4-phenylenebis[2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-N-[4-(2-methylprop-2-enoylamino)phenyl]prop-2-enamide
- 17695-45-3
- 2-Propenamide, N,N'-1,4-phenylenebis[2-methyl-
- DTXSID40432846
- SCHEMBL439393
-
- Inchi: 1S/C14H16N2O2/c1-9(2)13(17)15-11-5-7-12(8-6-11)16-14(18)10(3)4/h5-8H,1,3H2,2,4H3,(H,15,17)(H,16,18)
- InChI Key: IIHPLWVENBSCEL-UHFFFAOYSA-N
- SMILES: O=C(C(=C)C)NC1C=CC(=CC=1)NC(C(=C)C)=O
Computed Properties
- Exact Mass: 244.121177757g/mol
- Monoisotopic Mass: 244.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 58.2Ų
2-Propenamide, N,N'-1,4-phenylenebis[2-methyl- Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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